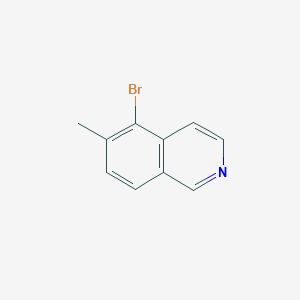

5-Bromo-6-methylisoquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZBCNFFPBHCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653793 | |

| Record name | 5-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146298-61-4 | |

| Record name | 5-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Isoquinoline Scaffolds in Organic and Medicinal Chemistry

The isoquinoline (B145761) scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. amerigoscientific.comchemicalbook.com Its structural rigidity and ability to be functionalized at various positions make it a "privileged scaffold" in drug design, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.netnih.gov Isoquinoline and its derivatives are not only prevalent in numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine, but are also integral to a wide array of synthetic pharmaceuticals. researchoutreach.orgrsc.org

The therapeutic importance of the isoquinoline framework is vast, with derivatives demonstrating a broad spectrum of pharmacological activities. researchgate.netontosight.ai These include applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. ontosight.ai For instance, certain isoquinoline derivatives have been developed as potent inhibitors of enzymes like kinases, which are crucial targets in cancer therapy and for treating inflammatory conditions such as rheumatoid arthritis. researchoutreach.org The hydrophobic part of the isoquinoline ring can effectively occupy the ATP-binding pocket of kinases, making it an excellent starting point for inhibitor design. researchoutreach.org

In organic synthesis, the isoquinoline nucleus serves as a versatile building block for constructing more complex molecular architectures. rsc.orgbohrium.com Chemists have developed numerous methods for its synthesis, ranging from classic named reactions like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions to modern transition-metal-catalyzed approaches. nih.govacs.orgrsc.org The ability to efficiently synthesize and modify the isoquinoline skeleton has made it an engrossing and enduring topic of research, continually opening new avenues in materials science and drug discovery. amerigoscientific.comnih.gov

Contextualizing 5 Bromo 6 Methylisoquinoline Within Halogenated and Methylated Isoquinoline Derivatives

5-Bromo-6-methylisoquinoline belongs to the class of substituted isoquinolines, where its chemical character is defined by the presence and position of its two functional groups: a bromine atom at the C5 position and a methyl group at the C6 position. lookchem.com The introduction of halogen atoms and alkyl groups onto the core isoquinoline (B145761) structure is a common strategy in medicinal and synthetic chemistry to modulate a molecule's physicochemical and biological properties.

Halogenation, the introduction of atoms like bromine, chlorine, or fluorine, is a powerful tool in drug design. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through steric and electronic effects, including halogen bonding. The bromine atom in this compound, in particular, provides a reactive handle for further synthetic transformations. lookchem.com It can be readily replaced through nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings), allowing for the attachment of a wide variety of other functional groups. evitachem.comacs.org This versatility makes halogenated isoquinolines like this compound valuable intermediates for creating libraries of diverse compounds for screening. acs.org

The methyl group, an alkyl substituent, also plays a crucial role. It can influence the molecule's steric profile and electronic properties, which can affect how the molecule interacts with enzyme active sites or receptors. Furthermore, the synthesis of specifically substituted isoquinolines often relies on starting materials bearing these groups. For instance, versatile synthetic routes can assemble highly substituted isoquinolines from o-tolualdehyde (a methylated benzene (B151609) derivative) precursors. nih.govharvard.edu Therefore, the specific 5-bromo-6-methyl substitution pattern provides a unique combination of reactivity and structural features, distinguishing it from other positional isomers and making it a targeted building block for advanced chemical synthesis. lookchem.com

Applications in Medicinal Chemistry and Drug Discovery Research

5-Bromo-6-methylisoquinoline as a Building Block for Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the 5-position is particularly advantageous for synthetic chemists. This halogen allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of diverse substituents at this position, leading to the generation of large libraries of derivatives for biological screening.

The methyl group at the 6-position also influences the molecule's properties, contributing to its lipophilicity and potentially engaging in specific hydrophobic interactions with biological targets. A related compound, 5-bromo-1-methylisoquinoline, is noted for its utility as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment. myskinrecipes.com The bromine functionality on such isoquinoline (B145761) scaffolds is key for selective modifications, making them valuable in structure-activity relationship studies aimed at discovering new bioactive molecules with potential antimicrobial and anti-inflammatory properties. myskinrecipes.com

Structure-Activity Relationship (SAR) Studies of Isoquinoline Derivatives with Bromine and Methyl Substituents

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For isoquinoline derivatives, the position and nature of substituents are critical determinants of their pharmacological effects.

The presence of a bromine atom, as in this compound, can significantly impact a molecule's bioactivity. Bromine is a lipophilic, electron-withdrawing group that can enhance membrane permeability and influence metabolic stability. Its size and polarizability can lead to the formation of halogen bonds, which are specific non-covalent interactions with biological macromolecules that can enhance binding affinity and selectivity for a target.

The methyl group at the 6-position can also play a crucial role in SAR. It can serve as a steric hindrance that orients the molecule within a binding pocket or participate in hydrophobic interactions. The relative positions of the bromine and methyl groups on the isoquinoline core create a unique electronic and steric profile that can be systematically modified to probe interactions with a biological target.

Role of Halogenation (Bromine) in Enhancing Bioactivity and Pharmacokinetic Profiles

The introduction of halogen atoms, particularly bromine, into a drug candidate's structure is a common strategy in medicinal chemistry to optimize its properties. The bromine atom in this compound can confer several advantages:

Increased Lipophilicity: Bromine's lipophilic nature can enhance the ability of a molecule to cross cell membranes, which is often crucial for reaching intracellular targets.

Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Enhanced Binding Affinity: Bromine can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a protein's active site. This can lead to increased binding affinity and potency.

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the pKa of nearby functional groups, which can affect a molecule's ionization state and its interactions with biological targets.

Targeting Specific Biological Pathways with this compound Derivatives

The isoquinoline scaffold is a key component in many compounds with a wide range of biological activities. nih.gov Derivatives of this compound have the potential to be developed as therapeutic agents targeting various diseases.

Isoquinoline and its derivatives have been extensively investigated for their anticancer properties. nih.gov The substitution pattern on the isoquinoline ring is critical for this activity. For instance, studies on structurally related 6-bromoquinazoline (B49647) derivatives have shown promising cytotoxic effects against cancer cell lines. nih.govnih.gov One study reported that a series of 6-bromoquinazoline derivatives displayed significant activity against MCF-7 and SW480 cancer cell lines, with IC50 values in the micromolar range. nih.gov Another study on similar compounds also demonstrated potent anticancer activity. researchgate.netresearchgate.net The presence of the bromo substituent is often associated with enhanced potency. Derivatives of this compound could potentially exhibit similar activities by acting on various cancer-related targets such as protein kinases, topoisomerases, or by inducing apoptosis.

Certain isoquinoline alkaloids are known to possess anti-inflammatory properties. nih.gov The development of novel anti-inflammatory agents is a significant area of research. Derivatives of this compound could potentially modulate inflammatory pathways. For example, they might inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins, or they could target key enzymes in the inflammatory cascade like cyclooxygenases (COX) or lipoxygenases (LOX). The anti-inflammatory potential of aza-bicyclic isoxazoline (B3343090) acylhydrazone derivatives has been investigated, showing inhibition of TNF-α and IL-1β. researchgate.netnih.gov While not directly involving this compound, this highlights the potential of complex heterocyclic systems in modulating inflammatory responses.

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Isoquinoline derivatives have been explored for their antibacterial activity. nih.gov The this compound scaffold can be used to generate novel compounds with potential antimicrobial properties. For example, studies on 6-bromoindolglyoxylamido derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria. nih.gov Similarly, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net These findings suggest that the incorporation of a bromine atom into a heterocyclic ring system can be a viable strategy for developing new antibacterial agents.

Drug Design Strategies Employing this compound Scaffolds

Modern drug discovery leverages a variety of sophisticated techniques to identify and optimize lead compounds. The isoquinoline scaffold, including this compound, is well-suited for these advanced methodologies.

Fragment-Based Drug Discovery (FBDD) is a powerful method that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. researchoutreach.orgnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. researchoutreach.org The isoquinoline structure has proven to be an excellent template for FBDD. researchoutreach.org In one approach, a library of monosubstituted isoquinoline fragments was screened against a target kinase, and the identified hits were subsequently merged into a single, more potent isoquinoline ring system. researchoutreach.org This "merging by design" strategy can rapidly yield highly potent molecules. researchoutreach.org An isoquinolone fragment was successfully identified as a ligand-efficient inhibitor of the enzyme PDK1 and served as a suitable scaffold for further optimization into a more potent inhibitor. nih.gov

Computer-Assisted Drug Design (CADD) encompasses a range of computational methods, including molecular docking, to predict the interaction between a ligand and a target protein. nih.govsemanticscholar.org These techniques are invaluable for prioritizing candidates and understanding binding mechanisms at a molecular level. sci-hub.se Molecular docking studies have been performed on related heterocyclic scaffolds to evaluate their binding affinity for targets like EGFR. nih.gov For example, in a study of 6-bromo quinazoline (B50416) derivatives, molecular docking was used to calculate the binding energies of the compounds in the EGFR active site. nih.gov The results indicated that specific derivatives could be accommodated within the enzyme's binding pocket, forming key hydrogen bonds and other interactions. nih.gov Such in silico analyses provide crucial insights for the rational design of new inhibitors based on scaffolds like this compound.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Compound 8a | -6.7 |

| Compound 8c | -5.3 |

Many complex diseases, such as Alzheimer's, are multifactorial in nature, making it difficult to treat them with a single-target drug. nih.govnih.gov The Multi-Target-Directed Ligand (MTDL) approach aims to design a single molecule that can modulate multiple biological targets simultaneously. nih.govnih.gov This strategy can lead to synergistic therapeutic effects and a more effective treatment profile. nih.gov The isoquinoline scaffold is a valuable component in the construction of MTDLs. For example, researchers have developed MTDLs for Alzheimer's disease by combining pharmacophores that target cholinesterases (AChE/BChE) with moieties that possess anti-inflammatory and neuroprotective properties. nih.govscilit.com The design of such multifunctional molecules represents a sophisticated and promising strategy for addressing complex diseases. nih.govscispace.com

Challenges and Future Directions in Medicinal Chemistry Research for this compound Derivatives

The exploration of this compound and its derivatives in medicinal chemistry is a field ripe with potential, yet it is not without its significant hurdles. The unique substitution pattern of this scaffold presents both opportunities for novel therapeutic applications and challenges in synthesis and development. Future research in this area is directed towards overcoming these obstacles and fully harnessing the therapeutic promise of this class of compounds.

Challenges in Medicinal Chemistry Research

The development of this compound derivatives into viable drug candidates is fraught with several challenges that are common to the broader field of isoquinoline-based drug discovery. These can be broadly categorized into synthetic challenges, issues of biological activity and selectivity, and unfavorable pharmacokinetic profiles.

Synthetic and Functionalization Hurdles: The efficient and regioselective synthesis of this compound derivatives remains a primary challenge. While classic isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, the generation of specifically substituted analogs can be complex and low-yielding. orgsyn.org The presence of the bromo and methyl groups on the benzene (B151609) ring of the isoquinoline core influences the reactivity and requires carefully tailored synthetic strategies.

Late-stage functionalization, a desirable strategy for creating a library of derivatives from a common intermediate, can be particularly challenging. morressier.com The bromine atom at the 5-position offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents. However, optimizing these reactions to achieve high yields and avoid side reactions can be a significant undertaking. Furthermore, direct C-H functionalization of the isoquinoline core, while a powerful modern technique, often requires specific directing groups and reaction conditions that may not be compatible with the existing substituents. researchgate.net

A summary of key synthetic challenges is presented in the table below:

| Challenge | Description | Potential Mitigation Strategies |

| Regioselectivity | Achieving specific substitution patterns on the isoquinoline core without the formation of unwanted isomers. | Development of novel, highly regioselective synthetic methods; strategic use of protecting groups. |

| Scalability | Transitioning from small-scale laboratory synthesis to large-scale production for preclinical and clinical studies. | Optimization of reaction conditions for efficiency and cost-effectiveness; exploration of flow chemistry techniques. |

| Functional Group Tolerance | Ensuring that the synthetic methods used are compatible with a wide range of functional groups on the derivatives. | Utilization of milder reaction conditions and robust catalysts. |

Biological Activity, Selectivity, and Toxicity: A significant challenge in the development of isoquinoline-based therapeutics is achieving high potency against the desired biological target while maintaining selectivity over other related targets. nih.govhilarispublisher.com Off-target effects can lead to undesirable side effects and toxicity. For instance, many bioactive isoquinoline alkaloids exhibit cytotoxicity, which needs to be carefully managed to establish a viable therapeutic window. nih.gov

The 5-bromo and 6-methyl substituents play a crucial role in the structure-activity relationship (SAR) of these derivatives. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the isoquinoline ring system and its interactions with biological targets. The methyl group, on the other hand, can provide steric bulk and affect the compound's conformation and binding affinity. A thorough understanding of the SAR is essential for designing derivatives with improved potency and selectivity. nih.gov

Pharmacokinetic and ADME Properties: Poor "drug-likeness," particularly concerning absorption, distribution, metabolism, and excretion (ADME) properties, is a common downfall for many promising isoquinoline derivatives. nih.gov For example, low oral bioavailability can severely limit the therapeutic potential of a compound. The physicochemical properties of this compound derivatives, such as lipophilicity (as indicated by LogP values), will significantly impact their ADME profile. chemscene.com Researchers must focus on optimizing these properties to ensure that the compounds can reach their target in the body at therapeutic concentrations and be cleared in a safe manner.

Future Directions in Medicinal Chemistry Research

The future of medicinal chemistry research for this compound derivatives will focus on addressing the aforementioned challenges and exploring new therapeutic avenues. Key future directions include the embrace of modern synthetic methodologies, the exploration of novel biological targets, and the integration of computational chemistry.

Advanced Synthetic Methodologies: The development and application of more efficient and versatile synthetic methods will be crucial. This includes the broader adoption of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to enable rapid access to a diverse range of derivatives. nih.gov These modern techniques can facilitate the late-stage functionalization of the this compound scaffold, allowing for the rapid exploration of the chemical space around this core structure.

Exploration of Novel Therapeutic Targets: While isoquinoline derivatives have been traditionally investigated for their anticancer and antimicrobial properties, there is a growing interest in their potential for treating a wider range of diseases. researchgate.netnih.gov Future research will likely focus on exploring the activity of this compound derivatives against novel and challenging therapeutic targets, including those involved in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. nih.govnih.gov The concept of multi-target drug design, where a single compound is designed to interact with multiple biological targets, is also a promising strategy for complex diseases and may be a fruitful area of investigation for this scaffold. nih.gov

Integration of Computational Chemistry: The use of computational tools in drug design and discovery is becoming increasingly indispensable. In the context of this compound derivatives, molecular modeling, and in silico screening can help to predict the binding of these compounds to various targets, rationalize observed structure-activity relationships, and guide the design of new analogs with improved properties. nih.gov Computational prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also help to identify and address potential liabilities early in the drug discovery process.

A summary of future research directions is provided in the table below:

| Future Direction | Description | Potential Impact |

| Multi-target Drug Design | Developing single molecules that can modulate multiple biological targets relevant to a complex disease. | Potentially more effective therapies for diseases like cancer and Alzheimer's disease. |

| Targeting Novel Disease Areas | Investigating the therapeutic potential of derivatives in underexplored areas such as neuroinflammation and metabolic syndrome. | Expansion of the therapeutic applications of the this compound scaffold. |

| Bioconjugation and Drug Delivery | Attaching derivatives to targeting moieties or incorporating them into novel drug delivery systems. | Improved selectivity, reduced off-target toxicity, and enhanced bioavailability. |

Applications in Catalysis and Materials Science Research

5-Bromo-6-methylisoquinoline as a Ligand or Precursor for Catalysts

While direct applications of this compound as a ligand or catalyst precursor are not extensively documented in peer-reviewed literature, the broader family of isoquinoline (B145761) and quinoline (B57606) derivatives has a well-established role in catalysis. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal centers in catalysts. The bromo- and methyl-substituents on the benzene (B151609) ring of this compound can modulate the electron density at the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex.

Derivatives of the closely related 5-bromo-6-methylquinoline (B2671469) have been noted for their potential as ligands in Metal-Organic Frameworks (MOFs) and as materials for Organic Light-Emitting Diodes (OLEDs). chemscene.comlab-chemicals.combldpharm.com This suggests a potential avenue of exploration for this compound in the development of novel catalytic materials.

A significant area of research within catalysis is the development of chiral ligands for asymmetric synthesis, which aims to produce enantiomerically pure compounds. Chiral derivatives of isoquinoline and the related quinoline scaffold have been successfully employed as ligands in a variety of asymmetric catalytic reactions. researchgate.netacs.orgthieme-connect.com These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

For instance, chiral N,N-bidentate quinoline ligands have been synthesized and applied in reactions such as pinacol (B44631) couplings, the Pudovik reaction, hydrogenation of ketones, and allylic alkylations. thieme-connect.com Similarly, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been reported, highlighting the utility of chiral catalysts in creating axially chiral molecules. mdpi.com The synthesis of C1-substituted tetrahydroisoquinolines, a motif present in many natural products and pharmaceuticals, has been achieved with high enantioselectivity using proline-catalyzed cascade reactions. armchemfront.com

While specific examples of chiral derivatives of this compound in asymmetric catalysis are yet to be reported, its structure provides a promising starting point for the synthesis of novel chiral ligands. The bromine atom at the 5-position offers a handle for further functionalization, such as cross-coupling reactions, to introduce chiral auxiliaries. The methyl group at the 6-position can provide steric hindrance that may be beneficial for stereocontrol in catalytic transformations.

Table 1: Examples of Asymmetric Catalysis using Chiral Quinoline and Isoquinoline Derivatives

| Reaction Type | Ligand/Catalyst Type | Reference |

| Pinacol Couplings | Chiral N,N-bidentate quinoline ligands | thieme-connect.com |

| Pudovik Reaction | Chiral N,N-bidentate quinoline ligands | thieme-connect.com |

| Hydrogenation of Ketones | Chiral N,N-bidentate quinoline ligands | thieme-connect.com |

| Allylic Alkylations | Chiral N,N-bidentate quinoline ligands | thieme-connect.com |

| Atroposelective Bromination | Peptide catalysts | mdpi.com |

| Cascade reaction for Tetrahydroisoquinolines | (L)-Proline | armchemfront.com |

Applications in Organic Synthesis as a Synthetic Tool or Reagent

This compound is recognized as a valuable building block and key intermediate in various synthetic processes, particularly in the development of pharmaceutical products. chemshuttle.com The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov

The bromine atom at the 5-position is a particularly useful functional group for synthetic transformations. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. orgsyn.org This versatility enables the synthesis of diverse libraries of isoquinoline derivatives for drug discovery and other applications. Furthermore, the bromo-substituent can be involved in Grignard reactions, providing another route to carbon-carbon bond formation. orgsyn.org

The combination of the bromo- and methyl- groups on the isoquinoline core makes this compound a versatile starting material for the synthesis of more complex, polycyclic aromatic systems. The strategic functionalization of this compound can lead to the construction of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

Table 2: Synthetic Utility of the Bromo-substituent in Isoquinolines

| Reaction Type | Purpose | Reference |

| Transition-Metal Couplings | Introduction of diverse substituents | orgsyn.org |

| Grignard Reactions | Carbon-carbon bond formation | orgsyn.org |

Potential in Material Science (e.g., Fluorosensors)

The photophysical properties of the isoquinoline ring system make its derivatives attractive candidates for applications in materials science, particularly in the development of fluorescent materials. Isoquinoline derivatives have been investigated for their fluorescent properties, and the strategic introduction of substituents can tune their emission wavelengths and quantum yields. mdpi.com

Quinoline-based fluorescent sensors have been extensively studied for the detection of various metal ions. researchgate.net These sensors typically consist of a quinoline fluorophore linked to a receptor that selectively binds to a target analyte. Upon binding, a change in the fluorescence properties of the quinoline unit is observed, allowing for the detection and quantification of the analyte. Given the structural similarity between quinoline and isoquinoline, it is plausible that this compound could serve as a scaffold for the development of novel fluorosensors. The bromine atom could be used as a point of attachment for a receptor unit, while the methyl group could be used to fine-tune the electronic and photophysical properties of the resulting sensor molecule.

The broader field of materials science also offers potential applications for this compound. As mentioned earlier, related quinoline derivatives are being explored as ligands for MOFs and as materials for OLEDs. chemscene.comlab-chemicals.combldpharm.com These areas represent potential future directions for the investigation of this compound and its derivatives.

Table 3: Potential Material Science Applications of Isoquinoline Derivatives

| Application Area | Rationale |

| Fluorosensors | Inherent fluorescence of the isoquinoline core and potential for functionalization. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Nitrogen atom can act as a coordinating ligand for metal ions. chemscene.combldpharm.com |

| Organic Light-Emitting Diodes (OLEDs) | Potential for tunable photophysical properties. chemscene.combldpharm.com |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

For 5-Bromo-6-methylisoquinoline, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the isoquinoline (B145761) ring, as well as the electron-donating nature of the methyl group. Protons closer to the nitrogen (e.g., H-1) would likely appear most downfield. The protons on the benzene (B151609) ring portion (H-7, H-8) would show coupling to each other, likely as doublets, while the protons on the pyridine (B92270) ring (H-1, H-3, H-4) would also exhibit characteristic splitting patterns. The methyl protons at position 6 would appear as a singlet in the upfield region (around 2.0-2.5 ppm).

The ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in the molecule, as the molecule is asymmetrical. The carbons bonded to the electronegative bromine and nitrogen atoms would be shifted downfield. The methyl carbon would be found in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between adjacent protons, confirming the ¹H NMR assignments. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would correlate each proton signal with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular framework and confirm the substitution pattern of the isoquinoline ring.

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound (C₁₀H₈BrN), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecular weights calculated with each isotope.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₈BrN).

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) could be used for the analysis of the compound in complex mixtures. This technique involves separating the compound using liquid chromatography and then subjecting it to two stages of mass analysis. The first stage isolates the parent ion, which is then fragmented, and the resulting fragment ions are analyzed in the second stage. This fragmentation pattern provides a structural fingerprint that is highly specific to the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Aromatic C-H stretching: Peaks would appear above 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic isoquinoline ring system.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens would be observed in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending can sometimes help determine the substitution pattern on the aromatic rings.

C-Br stretching: A band corresponding to the carbon-bromine bond would be expected in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govscienceasia.org To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the positions of all atoms in the unit cell. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the isoquinoline ring and the positions of the bromo and methyl substituents. It would also reveal how the molecules pack together in the solid state, including any intermolecular interactions like π-π stacking.

Hirshfeld Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, derived from X-ray crystallography data. najah.edunih.govnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. For this compound, this analysis would likely reveal the presence of several types of interactions:

H···H contacts: Typically, these are the most abundant interactions.

Br···H contacts: These represent halogen bonding or van der Waals interactions.

C···H contacts: These are also common van der Waals interactions.

π-π stacking: The analysis could quantify interactions between the aromatic rings of adjacent molecules.

Other Spectroscopic and Analytical Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum. Spectral data for the closely related 5-bromoisoquinoline (B27571) is available and shows it is Raman active. nih.gov

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic systems like isoquinoline have characteristic UV absorption spectra. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show strong absorption bands in the UV region, likely below 350 nm, corresponding to π→π* transitions within the conjugated aromatic system. The positions and intensities of these bands are influenced by the substituents on the isoquinoline core. msu.edu

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.netcore.ac.uk This method is widely applied to predict the properties of molecules like 5-Bromo-6-methylisoquinoline due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze various electronic properties. researchgate.net For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven reliable for predicting molecular parameters. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.govedu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates a molecule is more reactive and has higher polarizability. nih.gov For this compound, the energy gap helps to understand its charge transfer characteristics and potential for electronic transitions. researchgate.net The analysis of FMOs can predict the most reactive sites within the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.42 |

| Energy Gap (ΔE) | 5.16 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. journalcra.com The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. nih.govjournalcra.com For this compound, the MEP map would likely show negative potential around the nitrogen atom due to its high electronegativity and lone pair of electrons, making it a site for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution in terms of localized bonds and lone pairs. researchgate.net It quantifies the charge on each atom, offering insights into the intramolecular charge transfer and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. This analysis helps to explain the stability arising from hyperconjugative interactions. researchgate.net

| Atom | Charge (e) |

|---|---|

| N1 | -0.545 |

| C5 | 0.089 |

| Br12 | -0.031 |

| C6 | -0.112 |

| C13 (Methyl) | -0.623 |

Polarizability (α) and hyperpolarizability (β) are fundamental properties that describe a molecule's response to an external electric field. These parameters are crucial for the development of non-linear optical (NLO) materials. nih.gov A high hyperpolarizability value is indicative of a significant NLO response. researchgate.net Computational studies can predict these properties, guiding the synthesis of new materials for optoelectronic applications. researchgate.net For molecules with donor-acceptor groups, intramolecular charge transfer can lead to large hyperpolarizability values. researchgate.net The calculated polarizability and hyperpolarizability of this compound can be compared with standard reference materials like urea (B33335) to assess its potential as an NLO material. nih.gov

| Property | This compound | Urea (Reference) |

|---|---|---|

| Polarizability (α) (10-24 esu) | 19.85 | 4.50 |

| Hyperpolarizability (β) (10-30 esu) | 2.15 | 0.37 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. livecomsjournal.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. youtube.com For this compound, MD simulations can be employed to understand its conformational flexibility and its interactions with solvent molecules or biological macromolecules, such as enzymes or receptors. nih.govnih.gov By simulating the molecule in an aqueous environment, for instance, researchers can gain insights into its solvation and transport properties. researchgate.net

Quantum Chemical Computations in Structural Elucidation

Quantum chemical computations play a vital role in the elucidation and confirmation of molecular structures. nih.gov By calculating properties such as NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and UV-Vis absorption spectra, theoretical data can be directly compared with experimental results. nih.govnih.gov For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra, which can then be matched against experimentally recorded spectra to confirm the assigned structure. Similarly, calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of bands observed in the experimental IR and Raman spectra, providing a comprehensive characterization of the molecule's structure. nih.gov

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. rsc.orgsmu.edu By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for different reaction pathways. escholarship.org This allows for the prediction of the most likely products and the regioselectivity of a reaction. For this compound, computational models can be used to explore its reactivity in various organic reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling. rsc.org These theoretical predictions can guide synthetic chemists in designing efficient reaction conditions and avoiding undesirable side products. dntb.gov.ua

Computational Studies for Structure-Activity Relationship (SAR)

Computational studies are pivotal in modern medicinal chemistry for elucidating the structure-activity relationships (SAR) of bioactive molecules. These theoretical investigations provide insights into how the chemical structure of a compound influences its biological activity, guiding the design and optimization of more potent and selective analogs. For isoquinoline (B145761) derivatives, including hypothetical studies on compounds like this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations are employed to predict biological activities and understand interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. In the context of isoquinoline derivatives, 3D-QSAR studies have been instrumental in understanding the requirements for their inhibitory activity against various enzymes. For instance, a hypothetical 3D-QSAR study on a series of this compound analogs could reveal the importance of steric, electrostatic, and hydrophobic fields for their biological target.

Such a study would involve aligning a set of isoquinoline derivatives and calculating molecular fields around them. The resulting data would be analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that predicts the activity of new compounds. The graphical output of these models, in the form of contour maps, would indicate regions where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | Substitution at C5 | Substitution at C6 | Log(1/IC50) | Predicted Activity |

| 1 | Br | CH3 | 5.2 | 5.1 |

| 2 | Cl | CH3 | 4.8 | 4.9 |

| 3 | I | CH3 | 5.5 | 5.4 |

| 4 | Br | C2H5 | 5.3 | 5.3 |

| 5 | Br | OCH3 | 4.9 | 5.0 |

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. This technique is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. For this compound and its derivatives, docking studies could elucidate their binding mode within a target protein.

For example, docking simulations of dihydroisoquinoline derivatives into the active site of leucine (B10760876) aminopeptidase (B13392206) have shown that these compounds can form hydrogen bonds with key amino acid residues and coordinate with metal ions, which is crucial for their inhibitory effect. nih.gov A similar study on this compound would likely show the bromine atom and the methyl group influencing the compound's orientation and binding affinity within the active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help in understanding the stability of the interactions predicted by molecular docking. An MD simulation of a this compound derivative bound to its target would illustrate the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions.

The integration of QSAR, molecular docking, and MD simulations provides a comprehensive understanding of the SAR of isoquinoline derivatives. These computational tools are invaluable for the rational design of novel compounds with improved therapeutic potential. While specific studies on this compound are not extensively available, the principles derived from studies on analogous isoquinoline and quinoline structures provide a solid foundation for predicting its behavior and guiding future research. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 5-Bromo-6-methylisoquinoline?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 6-methylisoquinoline precursors and brominating agents. Key parameters include catalyst selection (e.g., palladium-based catalysts) and reaction temperature optimization (typically 80–120°C). Characterization of intermediates using NMR (e.g., H, C) and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution NMR (H/C) is essential for verifying substitution patterns and bromine placement. Mass spectrometry (ESI-TOF or GC-MS) confirms molecular weight (CHNBr, MW 230.09) and purity. HPLC with UV detection (λ ~254 nm) is recommended for assessing purity in synthetic batches .

Q. What safety protocols should be prioritized when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and lab coats to prevent dermal exposure. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks. Safety data sheets (SDS) should be consulted for specific storage conditions (e.g., inert atmosphere, -20°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of brominated isoquinoline derivatives?

- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh)), and stoichiometric ratios of brominating agents can improve yields. Design of Experiments (DoE) frameworks, such as factorial designs, help identify critical factors. Melting point data (e.g., 83–87°C for analogous bromoisoquinolines) can guide purity assessment during optimization .

Q. What strategies address contradictory data in reactivity studies of this compound?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation). Meta-analyses of existing literature can identify trends obscured by isolated studies .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the bromine substituent on aromatic ring reactivity. Software like Gaussian or ORCA simulates reaction pathways, focusing on activation energies and transition states. Validate models with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What challenges arise in isolating this compound from complex reaction mixtures?

- Methodological Answer : Co-elution with byproducts (e.g., debrominated derivatives) complicates isolation. Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC with C18 columns. Purity thresholds (>95%) should be confirmed via H NMR integration or LC-MS .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol with internal standards (e.g., deuterated analogs). Assess linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (>85%). Cross-validate with spike-and-recovery experiments in relevant biological fluids (e.g., plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。